Octadecyl propyl ether
Description
Octadecyl propyl ether is a long-chain alkyl ether with the chemical formula $ \text{C}{18}\text{H}{37}\text{O}\text{C}3\text{H}7 $. It consists of an octadecyl (C18) chain linked to a propyl group via an ether bond. This compound is structurally significant due to its hydrophobic alkyl chain, which lends itself to applications in surfactants, coatings, and polymer chemistry . However, discrepancies exist in available
Properties
Molecular Formula |
C21H44O |
|---|---|
Molecular Weight |
312.6 g/mol |
IUPAC Name |
1-propoxyoctadecane |
InChI |
InChI=1S/C21H44O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-22-20-4-2/h3-21H2,1-2H3 |
InChI Key |
XIHDFPHFJXUOQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including octadecyl propyl ether, is the Williamson ether synthesis . This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH).
Industrial Production Methods: In industrial settings, the production of octadecyl propyl ether can be scaled up using similar principles. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Key Reaction Details
| Parameter | Description |
|---|---|
| Reagents | - Alkoxide ion (e.g., octadecoxide) - Propyl halide (e.g., propyl bromide) |
| Conditions | - Strong base (e.g., sodium hydride) - Polar aprotic solvent (e.g., THF) |
| Mechanism | Nucleophilic substitution (SN2) with backside attack by alkoxide on alkyl halide |
| Product | Octadecyl propyl ether (C₂₁H₄₄O) |
Mechanistic Insight
The reaction proceeds via deprotonation of an alcohol to generate an alkoxide, which then attacks the propyl halide in an SN2 fashion. This results in the formation of the ether bond between the octadecyl and propyl groups .
Acidic Cleavage of Octadecyl Propyl Ether
Octadecyl propyl ether undergoes acidic cleavage when treated with strong acids like HBr or HI. The reaction follows an SN2 mechanism due to the primary nature of the propyl group .
Reaction Details
| Parameter | Description |
|---|---|
| Reagents | - Concentrated HBr or HI - Aqueous conditions |
| Conditions | - Heating (varies by acid strength) |
| Mechanism | SN2 nucleophilic attack at the less hindered propyl group |
| Products | - Octadecanol (C₁₈H₃₇OH) - Propyl bromide/iodide (C₃H₇Br/I) |
Mechanistic Insight
-
Protonation : The ether oxygen is protonated, forming a good leaving group.
-
Nucleophilic Attack : The bromide (or iodide) ion attacks the primary propyl carbon from the backside, leading to bond cleavage.
-
Products : The propyl group forms an alkyl halide (e.g., propyl bromide), while the octadecyl group becomes an alcohol (octadecanol) .
Reaction Conditions and Selectivity
The cleavage selectivity depends on the steric environment of the ether. For octadecyl propyl ether:
-
Primary Propyl Group : Favors SN2 cleavage at the propyl position due to low steric hindrance .
-
Secondary Octadecyl Group : Less reactive in SN2 but could undergo SN1/E1 if tertiary/benzylic groups were present (not applicable here).
Experimental Validation
Synthesis and cleavage reactions for octadecyl propyl ether derivatives have been reported in peer-reviewed studies:
-
Synthesis : A similar ether (1-MMTr) was prepared via Williamson synthesis using 1-O-octadecyl-sn-glycerol and 4-monomethoxytrityl chloride, yielding 92% product .
-
Cleavage : Acidic cleavage of ethyl isopropyl ether (a simpler analog) with HI selectively produces isopropyl alcohol and iodoethane, demonstrating SN2 selectivity .
Scientific Research Applications
Octadecyl propyl ether has a range of applications in scientific research due to its unique properties :
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: Its hydrophobic nature makes it useful in the study of lipid membranes and other biological systems.
Medicine: It can be used in drug delivery systems to enhance the solubility and stability of hydrophobic drugs.
Industry: It is employed in the formulation of lubricants, surfactants, and emulsifiers.
Mechanism of Action
The mechanism by which octadecyl propyl ether exerts its effects is primarily through its interaction with hydrophobic environments . The ether oxygen can form hydrogen bonds with other molecules, while the long alkyl chains interact with hydrophobic surfaces, stabilizing emulsions and enhancing solubility of hydrophobic compounds.
Comparison with Similar Compounds
Physical and Chemical Properties
Key Observations :
- Molecular Weight : Octadecyl propyl ether’s estimated weight aligns with hexadecyl analogs, but conflicting data in highlight the need for verification via authoritative sources (e.g., LANGE’s Handbook ).
- Boiling Points : Long-chain ethers like vinyl octadecyl ether exhibit high boiling points under reduced pressure, suggesting similar trends for octadecyl propyl ether .
Functional Group Reactivity and Stability
- Ethers vs. Esters : Ethers (e.g., octadecyl propyl ether) are more hydrolytically stable than esters (e.g., oleic acid derivatives) under basic conditions, making them suitable for harsh environments .
- Silane vs. Ether Linkages: Trimethoxy(octadecyl)silane forms covalent bonds with substrates, unlike ethers, which rely on non-covalent interactions for coatings .
Data Limitations and Recommendations
- Discrepancies : CAS numbers and molecular weights in open databases (e.g., ) require cross-referencing with peer-reviewed literature or regulatory sources (e.g., EPA, ATSDR ).
- Research Gaps : Boiling points, solubility, and ecotoxicity data for octadecyl propyl ether are absent in the provided evidence, necessitating further experimental studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
